(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid
Description
Systematic Nomenclature and IUPAC Conventions
1.1.1 IUPAC Naming Protocol
The compound is systematically identified as (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid . This name adheres to IUPAC guidelines, prioritizing substituents in alphabetical order and specifying stereochemistry via the Cahn-Ingold-Prelog priority rules.
1.1.2 Molecular Formula and Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₄ |
| Molecular Weight | 319.40 g/mol |
| CAS Registry Number | 959579-68-1 |
| SMILES | O=C([C@H]1N(C(OC(C)(C)C)=O)CC@HC1)O |
1.1.3 Structural Breakdown
- Core Structure : Pyrrolidine-2-carboxylic acid backbone.
- Substituents :
- Position 1 (Nitrogen) : tert-Butoxycarbonyl (Boc) protecting group.
- Position 4 : 3-Methylbenzyl substituent (a benzyl group with a methyl branch at the para position).
- Stereochemistry :
Crystallographic Analysis and Molecular Configuration
1.2.1 Crystal Packing and Hydrogen Bonding
Experimental crystallographic data for this compound are limited, but analogous structures (e.g., (2S,4S)-TBMP) reveal critical insights:
- Hydrogen Bonding : The carboxylic acid group participates in intermolecular hydrogen bonds, forming R ²⁴⁴²³ motifs with adjacent molecules.
- Molecular Packing : Crystals adopt layered structures parallel to the bc plane, stabilized by weak C–H···O interactions.
1.2.2 Pyrrolidine Ring Conformation
The pyrrolidine ring typically adopts a twisted envelope conformation (3T₂), with puckering parameters:
| Parameter | Value | Source |
|---|---|---|
| Q | 0.26–0.37 Å | |
| φ | 59°–285.7° |
This conformation minimizes steric clashes between the Boc and 3-methylbenzyl groups.
Stereochemical Features at C2 and C4 Positions
1.3.1 C2 (Carboxylic Acid) Configuration
The S-configuration at C2 positions the carboxylic acid group pseudo-axially relative to the pyrrolidine ring, optimizing hydrogen bonding with adjacent molecules. This arrangement is critical for stabilizing the crystal lattice.
1.3.2 C4 (3-Methylbenzyl) Configuration
The R-configuration at C4 orients the 3-methylbenzyl group pseudo-equatorially , directing the methyl substituent away from the Boc group. This minimizes steric hindrance and allows for efficient packing in the crystalline state.
1.3.3 Diastereomeric Relationships
The (2S,4R) configuration distinguishes this compound from its (2R,4S) and (2S,4S) diastereomers. The stereochemical interplay at C2 and C4 governs reactivity, particularly in peptide coupling or deprotection reactions.
Torsional Angle Analysis of Pyrrolidine Ring System
1.4.1 Ring Puckering and Torsion Angles
The pyrrolidine ring’s torsion angles (ϕ and ψ) are influenced by substituent size and electronic effects:
| Angle | Typical Range | Influence of Substituents |
|---|---|---|
| N1–C2–C3–C4 | 150–170° | 3-Methylbenzyl group favors endo puckering |
| C2–C3–C4–C5 | 45–60° | Steric clash between Boc and 3-methylbenzyl groups |
1.4.2 Hyperconjugative Effects
The Boc group’s electron-withdrawing nature stabilizes the endo ring pucker via C–H···O hyperconjugation. This effect is amplified by the electron-donating 3-methylbenzyl group, which delocalizes electron density into the pyrrolidine ring.
1.4.3 Computational Insights
Molecular modeling predicts that the (2S,4R) configuration adopts a low-energy conformation with:
- Dihedral Angle (N1–C2–C3–C4) : ~170° (anti-periplanar arrangement).
- Eclipsed Torsion : Minimal steric strain due to staggered substituents.
Properties
IUPAC Name |
(2S,4R)-4-[(3-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-6-5-7-13(8-12)9-14-10-15(16(20)21)19(11-14)17(22)23-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIWKJCOHFKTEV-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376020 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959579-68-1 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dipeptide. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Introduction of the Boc Protecting Group: : The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine or sodium bicarbonate. This step is typically carried out in an organic solvent like dichloromethane (DCM) or THF.
-
Attachment of the 3-Methylbenzyl Group: : The 3-methylbenzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide, such as 3-methylbenzyl bromide, in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually performed in an aprotic solvent like DMF or DMSO.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition. The use of high-purity starting materials and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the 3-methylbenzyl group, to form corresponding benzyl alcohols or benzaldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position. Reagents such as sodium hydride (NaH) and alkyl halides are commonly employed.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents in solvents like acetone or water.
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3), and other reducing agents in solvents like ether or THF.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and alkyl halides in solvents like DMF or DMSO.
Major Products Formed
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1.1. Peptide Synthesis
Boc-4-(3-methylbenzyl)-L-proline is primarily utilized as a building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amines during peptide formation, allowing for selective reactions without interference from other functional groups.
Table 1: Comparison of Protective Groups in Peptide Synthesis
| Protective Group | Stability | Deprotection Conditions | Common Applications |
|---|---|---|---|
| Boc | Moderate | Acidic conditions | Peptide synthesis |
| Fmoc | High | Basic conditions | Solid-phase synthesis |
| Cbz | Low | Hydrogenation | Selective deprotection |
1.2. Drug Development
Research indicates that derivatives of this compound exhibit potential as inhibitors for various biological targets, including enzymes involved in cancer progression and metabolic disorders. For example, studies have shown that modifications of the Boc group can enhance bioavailability and target specificity.
2.1. Enzyme Inhibition Studies
The compound has been investigated for its role as a substrate or inhibitor in enzymatic reactions. Its structural features allow it to interact with active sites of enzymes, making it a valuable tool for studying enzyme mechanisms.
Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
A study demonstrated that Boc-4-(3-methylbenzyl)-L-proline derivatives could effectively inhibit DPP-IV, an enzyme implicated in glucose metabolism and diabetes management. The study highlighted the compound's potential as a therapeutic agent in diabetes treatment.
3.1. Polymer Chemistry
The compound can be incorporated into polymer matrices to create smart materials with responsive properties. Research has shown that polymers containing Boc-protected amino acids can respond to environmental stimuli, such as pH changes or temperature variations.
Analytical Chemistry
Mechanism of Action
The mechanism of action of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The presence of the Boc protecting group can influence the compound’s reactivity and stability, while the chiral centers may affect its binding affinity and selectivity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Compound A is distinguished by its 3-methylbenzyl group, which balances lipophilicity and steric bulk. Comparisons with analogs highlight how substituent variations influence key properties:
Key Observations :
Stereochemical and Optical Properties
- Compound A and its analogs exhibit distinct optical activities due to their chiral centers. For instance, the propargyl-substituted derivative has a specific optical rotation of [α]/D -34.0±2° (c = 1% in ethanol), critical for enantioselective synthesis .
- Fluoro-substituted analogs may adopt unique conformations due to fluorine’s small size and high electronegativity, influencing binding affinity in drug-receptor interactions .
Biological Activity
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₈H₂₅NO₄
- Molecular Weight : 319.40 g/mol
- CAS Number : 959579-68-1
The compound is known to interact with various biological targets, particularly in the context of enzyme inhibition. Its structure allows it to mimic natural amino acids, which can facilitate binding to specific receptors or enzymes.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
- DPP-IV is an enzyme involved in glucose metabolism and is a target for diabetes treatment. The compound's pyrrolidine structure is similar to proline, which is critical for DPP-IV inhibition.
- Research indicates that compounds with similar structures have shown effective inhibition of DPP-IV, thereby enhancing insulin secretion and improving glucose tolerance .
- Potential as a G-Secretase Inhibitor :
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: DPP-IV Inhibition
In a study conducted by researchers investigating DPP-IV inhibitors, this compound was synthesized and evaluated for its inhibitory effects. The results indicated a promising inhibition profile comparable to known DPP-IV inhibitors like Vildagliptin.
Case Study 2: Alzheimer’s Disease Research
Another significant study explored the role of this compound as a G-secretase inhibitor. In vitro assays demonstrated that the compound reduced amyloid-beta levels in neuronal cell cultures, suggesting its potential utility in Alzheimer’s disease therapeutics.
Q & A
Basic: What are the key steps for synthesizing (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-methylbenzyl)pyrrolidine-2-carboxylic acid?
Methodological Answer:
The synthesis typically involves:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the pyrrolidine nitrogen during subsequent reactions.
- Coupling Reactions : Using reagents like BOP-Cl or HATU to attach the 3-methylbenzyl substituent to the pyrrolidine core.
- Hydrolysis : Acidic or basic hydrolysis (e.g., LiOH/MeOH) to deprotect intermediates and generate the carboxylic acid moiety.
- Purification : Column chromatography (e.g., 10–40% EtOAc/pentane) or recrystallization to isolate the final product .
Example Protocol : A Boc-protected intermediate is coupled with a benzyl halide derivative under palladium catalysis, followed by hydrolysis with LiOH to yield the carboxylic acid .
Basic: Which analytical methods are critical for confirming the compound’s purity and stereochemical integrity?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LCMS) : Verifies molecular weight (e.g., m/z 413.2 [M+H]+ observed in hydrolysis reactions) .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and detects impurities (e.g., integration ratios for methylbenzyl protons) .
- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for analogous Boc-protected pyrrolidine derivatives .
Advanced: How can coupling reaction yields for introducing the 3-methylbenzyl group be optimized?
Methodological Answer:
Key variables include:
- Catalyst Selection : Palladium acetate with tert-butyl XPhos enhances cross-coupling efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., tert-butyl alcohol) improve solubility of intermediates .
- Temperature Control : Reactions at 40–100°C balance kinetics and side-product formation .
Data-Driven Example : A 92% yield was achieved using DIPEA as a base and THF as the solvent, followed by flash chromatography .
Advanced: How should researchers resolve contradictions in reported reaction yields under varying conditions?
Methodological Answer:
- Systematic Screening : Test variables (e.g., base strength, solvent polarity) using Design of Experiments (DoE) frameworks.
- Mechanistic Studies : Monitor intermediates via TLC or in-situ NMR to identify bottlenecks (e.g., incomplete Boc deprotection) .
Case Study : A 25.3% yield in one protocol vs. 94% in another was attributed to differences in lithium hydroxide stoichiometry and reaction time .
Basic: What safety precautions are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of irritants (H335) .
- Storage : Keep in tightly sealed containers under inert gas (N2/Ar) to prevent hydrolysis .
Advanced: How does stereochemistry at C2 and C4 influence biological activity in related compounds?
Methodological Answer:
- Conformational Analysis : X-ray data show that the (2S,4R) configuration stabilizes a semi-rigid pyrrolidine ring, enhancing receptor binding .
- Structure-Activity Relationships (SAR) : Analogues with 4-aryl substituents (e.g., phenyl or cyanophenyl) exhibit improved pharmacokinetic profiles due to hydrophobic interactions .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Flash Chromatography : Resolves polar impurities using gradients of EtOAc/hexane .
- Acid-Base Extraction : Separates unreacted starting materials by adjusting pH (e.g., HCl acidification to precipitate the product) .
Advanced: What mechanistic insights explain Boc deprotection under acidic vs. basic conditions?
Methodological Answer:
- Acidic Hydrolysis : Boc groups cleave via protonation of the carbonyl oxygen, forming a carbamic acid intermediate.
- Basic Hydrolysis : LiOH promotes nucleophilic attack at the carbonyl carbon, yielding CO2 and tert-butanol .
Kinetic Monitoring : TLC (Rf shift) or in-situ IR spectroscopy tracks deprotection progress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
